molecular formula C16H10N2O4S B4238122 6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one

6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one

Cat. No. B4238122
M. Wt: 326.3 g/mol
InChI Key: KQOVHOZSYQBUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one, also known as BISC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISC belongs to the class of chromen-2-one derivatives and has been found to exhibit promising biological activities, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of 6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through the inhibition of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one is its potency and selectivity towards cancer and inflammatory cells, making it a valuable tool for studying these processes in vitro and in vivo. However, its limited solubility and stability may pose challenges in experimental settings, and further studies are needed to optimize its formulation and delivery.

Future Directions

As 6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one continues to be studied for its therapeutic potential, several future directions can be explored. These include the development of more potent and selective derivatives, the investigation of its potential for combination therapy, and the exploration of its effects on other disease processes beyond cancer and inflammation. Additionally, further studies are needed to elucidate the precise mechanisms of action of 6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one and to optimize its formulation and delivery for clinical use.

Scientific Research Applications

6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been found to exhibit potent anti-proliferative and anti-inflammatory activities in vitro and in vivo, making it a promising candidate for drug development.

properties

IUPAC Name

6-(benzimidazol-1-ylsulfonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S/c19-16-8-5-11-9-12(6-7-15(11)22-16)23(20,21)18-10-17-13-3-1-2-4-14(13)18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVHOZSYQBUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one
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6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one
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6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one
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6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one
Reactant of Route 5
6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one
Reactant of Route 6
6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one

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